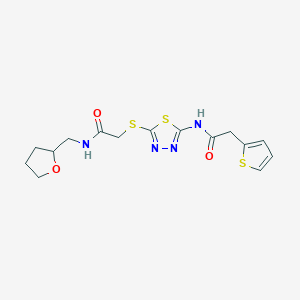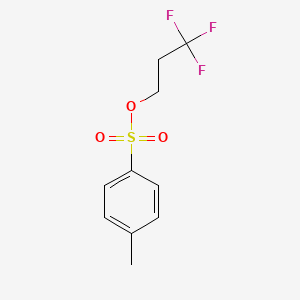
3,3,3-Trifluoropropyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
3,3,3-Trifluoropropyl 4-methylbenzenesulfonate is a chemical compound with the formula C10H11F3O3S . It has a molecular weight of 268.25 .
Synthesis Analysis
The synthesis of 3,3,3-Trifluoropropyl 4-methylbenzenesulfonate involves the reaction of 3,3,3-trifluoropropan-1-ol with 4-toluenesulphonyl chloride in the presence of triethylamine . The reaction is carried out in dichloromethane at 5°C .Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoropropyl 4-methylbenzenesulfonate consists of a trifluoropropyl group attached to a 4-methylbenzenesulfonate group . The InChI code for the compound is 1S/C10H13FO3S/c1-9-3-5-10 (6-4-9)15 (12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 .Applications De Recherche Scientifique
Electrochemical Fluorination and its Applications
Electrochemical fluorination of 4-ethylbenzenesulfonyl halides, closely related to 3,3,3-Trifluoropropyl 4-methylbenzenesulfonate, has been extensively used as an erosion inhibitor in aircraft hydraulic fluids. This process yields a mixture of compounds, including perfluoroethylcyclohexanesulfonate, which has been studied for its composition and application potential in industrial contexts. The detailed characterization of these mixtures reveals their complex composition, including isomers and minor components, demonstrating their importance in applications requiring high resistance to erosion and chemical stability (Stefanac et al., 2018).
Organic Synthesis and Functional Group Transformations
The compound has been utilized in organic synthesis, particularly in the silver-mediated radical aryltrifluoromethylthiolation of activated alkenes. This process uses S-trifluoromethyl 4-methylbenzenesulfonothioate as a radical source, highlighting the compound's role in facilitating the construction of Csp3-SCF3 bonds under mild conditions. This application underscores the compound's versatility and utility in organic chemistry, enabling the efficient synthesis of structurally complex molecules with broad functional group compatibility (Zhao et al., 2018).
Material Science and Polymer Research
Research in material science has explored the use of related sulfonate compounds in the development of novel materials. For instance, the study of O-(tert-Butyldimethylsilyl)tris(O-4-methylphenylsulfonyl)pentaerythritol demonstrates how such compounds contribute to the development of materials with specific optical and structural properties. The interactions between molecules, such as C-H...π and weak C-H...O hydrogen bonds, play a crucial role in determining the material's characteristics, offering insights into the design of advanced materials with tailored properties (Li et al., 2008).
Propriétés
IUPAC Name |
3,3,3-trifluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3S/c1-8-2-4-9(5-3-8)17(14,15)16-7-6-10(11,12)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTHZBKUIVFAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropyl 4-methylbenzenesulfonate | |
CAS RN |
2342-67-8 | |
| Record name | 3,3,3-Trifluoroprop-1-yl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2737589.png)
![N-(3-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2737592.png)
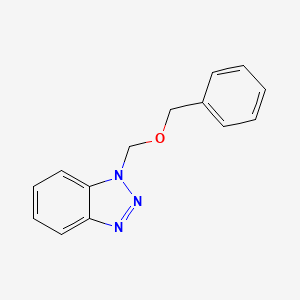
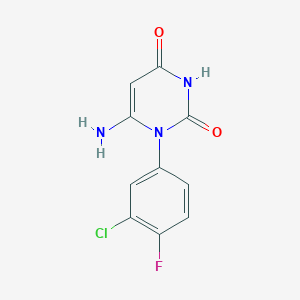

![3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2737599.png)
![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-chlorophenyl)-N-(3-(dimethylamino)propyl)acrylamide hydrochloride](/img/structure/B2737601.png)
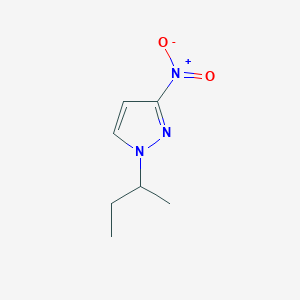
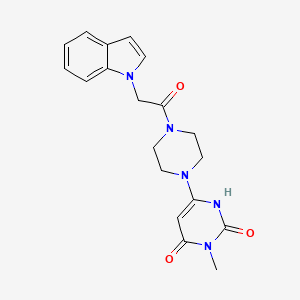
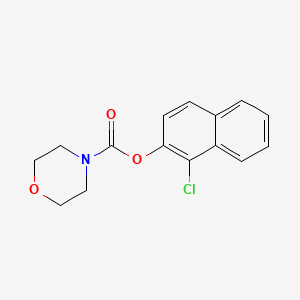
![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737608.png)

